![molecular formula C11H11F3N4O B6460039 3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine CAS No. 2549050-78-2](/img/structure/B6460039.png)
3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine” is a compound that has been studied for its potential therapeutic applications. It contains an imidazo[1,2-b]pyridazine moiety, which is a privileged drug moiety found in many approved and experimental drugs . This compound has been discovered to inhibit TAK1, a kinase that is upregulated and overexpressed in multiple myeloma .
Synthesis Analysis
The synthesis of this compound involves the reaction of heterocyclic amines with N, N-dimethylformamide dimethyl acetate . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazo[1,2-b]pyridazine core. This moiety binds to the hinge region of kinases, and substitutions at various positions can influence the compound’s selectivity and potency .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its ability to inhibit TAK1, a kinase that plays a crucial role in cell growth, differentiation, and apoptosis . The compound’s effectiveness in inhibiting TAK1 is influenced by the nature of the aryl substituent at position-3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its structure and the nature of its substituents. For instance, compounds with lower cLog P values exhibit good activity compared to compounds with higher cLog P values .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Imidazo[1,2-b]pyridazines, including our compound of interest, have demonstrated anticonvulsant activity . These molecules may serve as potential therapeutic agents for managing seizures and related neurological disorders.
Antimicrobial Activity
Research indicates that imidazo[1,2-b]pyridazines possess antimicrobial properties . They could be explored as novel antibiotics or antifungal agents to combat infectious diseases.
Antiviral Potential
Imidazo[1,2-b]pyridazines have been investigated for their antiviral effects . These compounds might play a role in inhibiting viral replication and could be relevant in antiviral drug development.
Antiparasitic Applications
Considering their diverse biological activities, imidazo[1,2-b]pyridazines could be explored as antiparasitic agents . Investigating their efficacy against parasitic infections could yield promising results.
Anti-Inflammatory Effects
Imidazo[1,2-b]pyridazines have been associated with anti-inflammatory properties . These compounds may modulate inflammatory pathways and could be relevant in treating inflammatory conditions.
Inhibition of DNA Oxidation and Radical Quenching
Imidazo[1,2-b]pyridazines exhibit inhibitory effects on DNA oxidation and radical quenching . Understanding their mechanisms of action in this context could lead to applications in oxidative stress-related diseases.
Wirkmechanismus
Target of Action
The primary targets of this compound are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase important for cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as an inhibitor for both IL-17A and TAK1 . It binds to the hinge region of kinases, with substitutions at specific positions dictating kinase selectivity and potency . The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the transforming growth factor-beta (TGF-β) pathway, which is upregulated and overexpressed in multiple myeloma .
Pharmacokinetics
It’s worth noting that small molecule inhibitors like this compound may provide efficacy comparable to antibodies for psoriasis . They may also avoid the inactivation pathway operative for antibodies .
Result of Action
The compound inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . It also has the potential to dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Eigenschaften
IUPAC Name |
6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O/c12-11(13,14)7-17-5-8(6-17)19-10-2-1-9-15-3-4-18(9)16-10/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVRYWOICKROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.